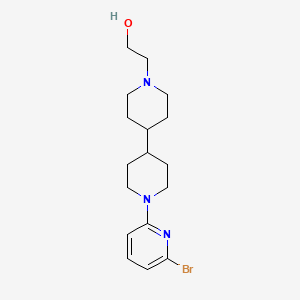
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is a complex organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a series of reactions involving piperidine derivatives to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetaldehyde or 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(4-Bromopyridin-2-yl)piperidin-4-ol
- 4-(4-Bromopyridin-2-yl)piperidin-4-ol
Uniqueness
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is unique due to its specific combination of functional groups and structural features. The presence of two piperidine rings and an ethanol group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H26BrN3O |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-[4-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C17H26BrN3O/c18-16-2-1-3-17(19-16)21-10-6-15(7-11-21)14-4-8-20(9-5-14)12-13-22/h1-3,14-15,22H,4-13H2 |
Clave InChI |
WMBJDDLLIDTECY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2CCN(CC2)C3=NC(=CC=C3)Br)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

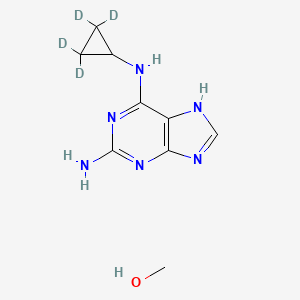

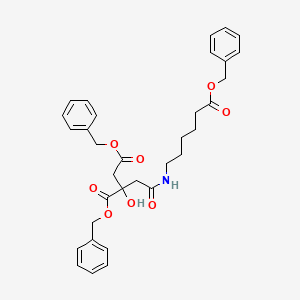
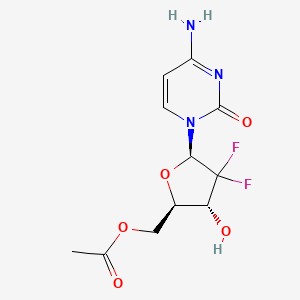
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
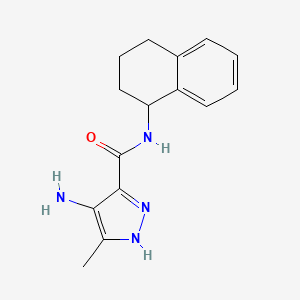



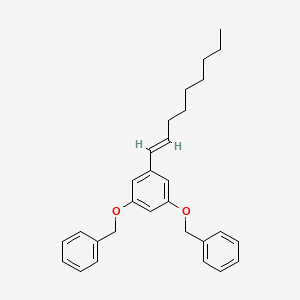
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)

